molecular formula C11H10ClF3N2 B1396993 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride CAS No. 1187830-66-5

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride

Cat. No. B1396993
M. Wt: 262.66 g/mol
InChI Key: YMNDXSNYVDXFEA-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride” is likely a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a trifluoromethyl group attached to the 7th carbon, a carbonitrile group attached to the 5th carbon, and a hydrochloride group, which suggests it’s a hydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl and carbonitrile groups. For example, trifluoromethyl groups are often involved in oxidative trifluoromethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the carbonitrile group could contribute to its reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Lamellarin U and G Trimethyl Ether : Utilizes 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles as starting materials in a one-pot synthesis method for creating complex compounds, including acid-sensitive phenolic hydroxy functions, which are otherwise challenging under classical conditions (Liermann & Opatz, 2008).

  • Creation of Substituted Cinnoline and Benzo[h]cinnoline Derivatives : Demonstrates the utility of starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine to synthesize new substituted compounds in a two-step process (Gomaa, 2003).

  • Development of Tetra- and Penta-heterocyclic Compounds : Introduces a Michael addition reaction of benzylidenemalononitrile with isoquinoline-1-carbonitrile leading to various complex derivatives, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Abdallah et al., 2009).

  • Enantioselective Synthesis of Alkaloids : Describes the quantitative deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile for the preparation of benzylisoquinolines and tetrahydroprotoberberines, which are important in the synthesis of various alkaloids (Blank & Opatz, 2011).

  • Ring Expansion to Dibenzo[c,f]azonines : Explores the ring expansion of 1,2,3,4-tetrahydroisoquinolines to produce nine-membered cyclic products through a [1,4]-sigmatropic rearrangement, providing a novel method for synthesizing these N-heterocycles (Orejarena Pacheco & Opatz, 2014).

Future Directions

The future research directions for this compound would likely depend on its intended application. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2.ClH/c12-11(13,14)9-3-7(5-15)10-1-2-16-6-8(10)4-9;/h3-4,16H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNDXSNYVDXFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718502
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride

CAS RN

1187830-66-5
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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